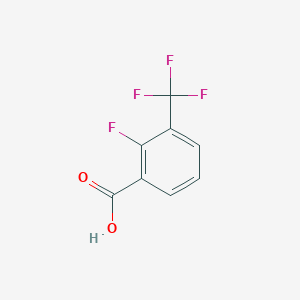![molecular formula C11H8N2O4 B043996 6-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-2,3-dione CAS No. 123296-53-7](/img/structure/B43996.png)
6-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Nitro-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is known for its unique structural features, which include a fused pyrroloquinoline core with nitro and carbonyl functional groups. These structural elements contribute to its diverse chemical reactivity and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Nitro-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione typically involves the reaction of 1,2,3,4-tetrahydroquinoline with oxalyl chloride, followed by a Friedel-Crafts ring closure using aluminum trichloride . This method yields the desired compound through a series of steps that include the formation of an amide-acid chloride intermediate and subsequent cyclization.
Industrial Production Methods
While specific industrial production methods for 8-Nitro-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalyst concentrations to achieve higher yields and purity suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
8-Nitro-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s reactivity and biological properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrroloquinoline core.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution reagents: Such as halogens, alkyl halides, and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields 8-amino-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione, while oxidation can lead to various quinoline derivatives .
Aplicaciones Científicas De Investigación
8-Nitro-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Industry: It is used in the development of new materials and as a building block for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 8-Nitro-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione involves its interaction with specific molecular targets and pathways. For instance, its anticoagulant activity is attributed to the inhibition of blood coagulation factors Xa and XIa. The compound binds to these factors, preventing their normal function in the coagulation cascade, thereby reducing blood clot formation .
Comparación Con Compuestos Similares
Similar Compounds
5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione: A structurally similar compound without the nitro group, known for its biological activities.
6-Aryl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones: These derivatives exhibit enhanced biological activities compared to their non-aryl counterparts.
Uniqueness
8-Nitro-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological properties. This functional group allows for further chemical modifications and enhances the compound’s potential as a pharmacophore .
Propiedades
Número CAS |
123296-53-7 |
|---|---|
Fórmula molecular |
C11H8N2O4 |
Peso molecular |
232.19 g/mol |
Nombre IUPAC |
6-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-2,3-dione |
InChI |
InChI=1S/C11H8N2O4/c14-10-8-5-7(13(16)17)4-6-2-1-3-12(9(6)8)11(10)15/h4-5H,1-3H2 |
Clave InChI |
DBPJZWZANHRJTK-UHFFFAOYSA-N |
SMILES |
C1CC2=C3C(=CC(=C2)[N+](=O)[O-])C(=O)C(=O)N3C1 |
SMILES canónico |
C1CC2=C3C(=CC(=C2)[N+](=O)[O-])C(=O)C(=O)N3C1 |
Sinónimos |
4H-PYRROLO[3,2,1-IJ]QUINOLINE-1,2-DIONE, 5,6-DIHYDRO-8-NITRO- |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-methyl-4H-thieno[3,2-b]pyrrole-5-carbaldehyde](/img/structure/B43925.png)
![Carbamic acid, N-pentacyclo[4.2.0.02,5.03,8.04,7]oct-1-yl-, 1,1-dimethylethyl ester](/img/structure/B43927.png)





